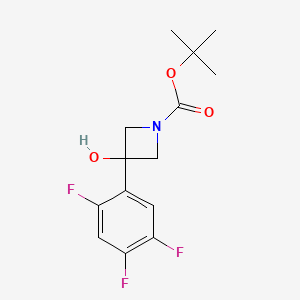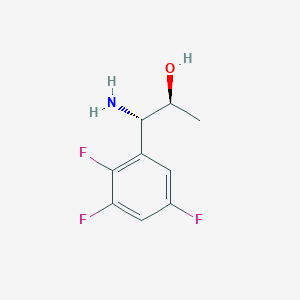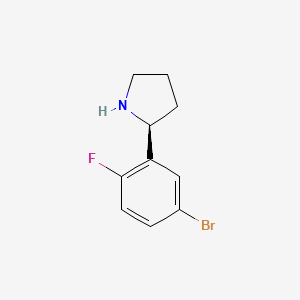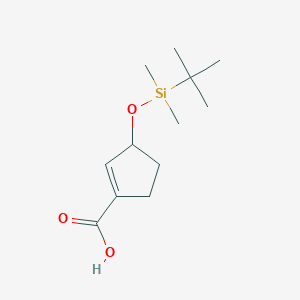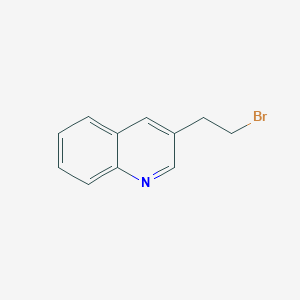
3-(2-Bromoethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoethyl)quinoline is an organic compound with the molecular formula C11H10BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromoethyl group at the third position of the quinoline ring makes this compound unique and interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)quinoline can be achieved through several methods. One common approach involves the bromination of 3-ethylquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination.
Another method involves the Friedländer synthesis, where aniline derivatives react with α,β-unsaturated carbonyl compounds in the presence of a catalyst. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromoethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Major Products Formed
Substitution: Formation of 3-(2-aminoethyl)quinoline or 3-(2-thioethyl)quinoline.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(2-Bromoethyl)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromoethyl)quinoline involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in drug development.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, widely used in medicinal chemistry.
3-Ethylquinoline: Lacks the bromo group, making it less reactive in substitution reactions.
3-(2-Chloroethyl)quinoline: Similar structure but with a chloro group, which has different reactivity compared to the bromo group.
Uniqueness
3-(2-Bromoethyl)quinoline is unique due to the presence of the bromoethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic organic chemistry and drug development.
Propiedades
Fórmula molecular |
C11H10BrN |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
3-(2-bromoethyl)quinoline |
InChI |
InChI=1S/C11H10BrN/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2 |
Clave InChI |
NFVBWXALIUYFHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



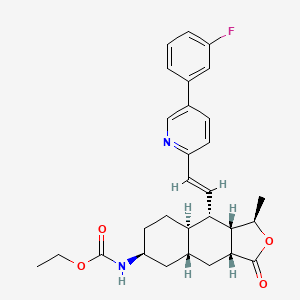
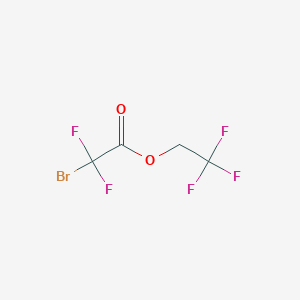
![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)
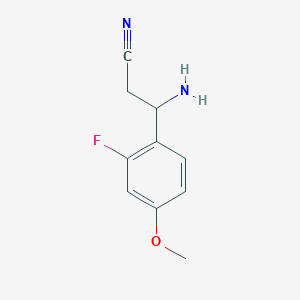
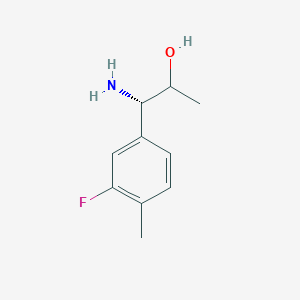
![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)
![5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)
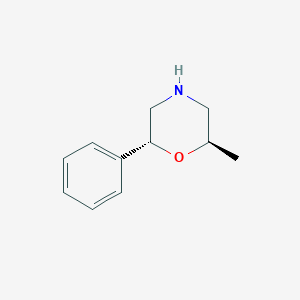
![(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057968.png)
